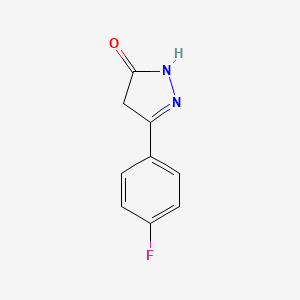

3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYNJJPUECXGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406514 | |

| Record name | 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264208-45-9 | |

| Record name | 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Fluorophenyl 1h Pyrazol 5 4h One and Analogues

Conventional Synthetic Routes and Precursor Utilization

Conventional methods for the synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one and its analogues have been well-established, primarily relying on cyclocondensation, multi-component reactions, and Knoevenagel condensation for further functionalization.

Cyclocondensation Reactions of Pyrazolone (B3327878) Precursors

The most traditional and widely employed method for the synthesis of the pyrazolone core is the cyclocondensation reaction between a β-ketoester and a hydrazine (B178648) derivative. chemistryviews.org In the context of this compound, the key precursors are an ethyl 4-fluoro-benzoylacetate and hydrazine hydrate.

The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. The initial step involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolone ring. The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of different substituents at the N1 position of the pyrazolone ring.

Table 1: Examples of Cyclocondensation for Pyrazolone Synthesis

| β-Ketoester Precursor | Hydrazine Derivative | Product | Reference |

| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | chemistryviews.org |

| Ethyl benzoylacetate | Hydrazine hydrate | 3-Phenyl-1H-pyrazol-5(4H)-one | General Knowledge |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 1-(Perfluorophenyl)hydrazine | 3-(Trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazolone analogues in a single step, adhering to the principles of atom economy and procedural simplicity. jocpr.com Four-component reactions are particularly common for constructing pyranopyrazole scaffolds, which often involve a pyrazolone intermediate.

A typical four-component synthesis of a pyrano[2,3-c]pyrazole derivative involves the reaction of an aromatic aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate. nih.gov In this domino reaction, the pyrazolone, formed in situ from the β-ketoester and hydrazine, undergoes a Knoevenagel condensation with the aldehyde, followed by a Michael addition with malononitrile and subsequent cyclization. While not a direct synthesis of the parent this compound, this strategy highlights the utility of MCRs in generating complex analogues.

Knoevenagel Condensation Approaches for C4-Functionalization

The C4 position of the pyrazolone ring is highly reactive and serves as a key site for functionalization, most commonly through the Knoevenagel condensation. researchgate.net This reaction involves the condensation of the active methylene (B1212753) group at C4 of the pyrazolone with an aldehyde or ketone, typically in the presence of a basic catalyst like piperidine (B6355638) or sodium acetate. researchgate.netnih.gov

For this compound, Knoevenagel condensation with various aromatic aldehydes would lead to the formation of 4-arylmethylene-3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one derivatives. These reactions are often followed by a Michael addition of a second equivalent of the pyrazolone to the activated double bond, yielding 4,4'-(arylmethylene)bis(pyrazol-5-ol) structures. researchgate.net

Table 2: Knoevenagel Condensation for C4-Functionalization of Pyrazolones

| Pyrazolone | Aldehyde | Catalyst | Product | Reference |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Benzaldehyde | Sodium Acetate | 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | nih.gov |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | 4-Chlorobenzaldehyde | Sodium Acetate | 4,4'-((4-Chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | nih.gov |

| 3-(Trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one | Various aldehydes | Acetic acid | 4-Substituted-3-(trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one derivatives |

Green Chemistry Approaches in Pyrazolone Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For pyrazolone synthesis, microwave-assisted synthesis and ultrasonication techniques have proven to be effective green alternatives to conventional heating methods.

Microwave-Assisted Syntheses

Microwave irradiation has been successfully employed to accelerate the synthesis of pyrazolones, often leading to shorter reaction times, higher yields, and cleaner reactions. This technique can be applied to both the initial cyclocondensation and subsequent functionalization reactions.

The synthesis of pyrazolones from β-ketoesters and hydrazines can be carried out under solvent-free conditions using microwave irradiation, significantly reducing the environmental impact of the process. For instance, the one-pot, three-component synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole has been achieved in just two minutes under microwave irradiation. mdpi.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | Heating at 120°C | 300 W irradiation | researchgate.net |

| Synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Not specified | 2 minutes, 180 W | mdpi.com |

| Synthesis of 3-(trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one derivatives | Reflux in acetic acid | 6.5 minutes, 350 W |

Ultrasonication Techniques

Ultrasonication, the use of high-frequency sound waves, provides an alternative green method for promoting chemical reactions. The phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction rates, often at ambient temperature.

The synthesis of various pyrazolone derivatives has been successfully achieved using ultrasound irradiation, frequently under solvent-free conditions or in aqueous media. This method has been shown to be more efficient than conventional heating for the Knoevenagel condensation of multifluorinated pyrazolones with various aldehydes. The use of ultrasound not only reduces reaction times and energy consumption but also leads to high yields of the desired products.

Catalyst-Free and Solvent-Free Methodologies

In recent years, the development of synthetic protocols that minimize or eliminate the use of catalysts and solvents has become a cornerstone of green chemistry. These approaches not only reduce the environmental impact of chemical processes but also often lead to simplified purification procedures and improved reaction efficiency. For the synthesis of this compound and its analogues, catalyst-free and solvent-free conditions have been successfully implemented, primarily through the use of microwave and ultrasound irradiation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. In the context of pyrazolone synthesis, microwave irradiation facilitates the condensation of β-ketoesters with hydrazines in the absence of any catalyst or solvent. This method offers significant advantages over classical heating, including dramatically reduced reaction times and often higher yields. The reaction proceeds by direct absorption of microwave energy by the polar reactants, leading to rapid heating and an increased rate of reaction.

Ultrasound-assisted synthesis is another energy-efficient and environmentally benign technique that has been applied to the synthesis of pyrazolones. Sonication promotes the formation of pyrazolone derivatives from the condensation of hydrazine derivatives with β-keto esters under solvent-free conditions. The mechanical effects of acoustic cavitation, such as microjetting and shockwaves, are thought to be responsible for the enhanced mass transfer and reaction rates observed in these transformations.

While specific data for the catalyst-free and solvent-free synthesis of this compound is not extensively detailed in the literature, the general applicability of these methods to a wide range of substituted pyrazolones suggests their feasibility for this target molecule. The table below provides representative examples of catalyst-free and solvent-free synthesis of analogous pyrazolone derivatives.

| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield (%) |

| Ethyl benzoylacetate | Hydrazine hydrate | Microwave (450W), 5 min | 3-Phenyl-1H-pyrazol-5(4H)-one | 92 |

| Ethyl acetoacetate | Phenylhydrazine | Ultrasound, 30 min | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 95 |

| Ethyl 4-chlorobenzoylacetate | Hydrazine hydrate | Microwave (450W), 6 min | 3-(4-Chlorophenyl)-1H-pyrazol-5(4H)-one | 90 |

Regioselective Functionalization Strategies

The functionalization of the pyrazolone ring at specific positions is crucial for modulating the biological activity and physicochemical properties of these compounds. The development of regioselective methods allows for the precise introduction of various substituents at the C3, C4, and C5 positions of the pyrazole (B372694) nucleus.

Halogenation at Pyrazole Ring Positions (C3, C4, C5)

The introduction of halogen atoms onto the pyrazolone scaffold provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. The regioselective halogenation of 3-aryl-1H-pyrazol-5(4H)-ones can be challenging due to the presence of multiple reactive sites. However, methods utilizing N-halosuccinimides (NXS) have shown promise in achieving regioselective C-H halogenation.

For 3-aryl-1H-pyrazol-5-amines, direct C-H halogenation at the C4 position has been achieved using N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) at room temperature, with dimethyl sulfoxide (B87167) (DMSO) playing a dual role as solvent and catalyst. beilstein-archives.org This methodology offers a metal-free and mild approach to 4-halogenated pyrazole derivatives. While this method has been demonstrated on pyrazol-5-amines, its application to pyrazol-5-ones would likely require optimization of reaction conditions to favor halogenation on the pyrazolone ring over potential reactions at the active methylene group.

The table below summarizes the regioselective halogenation of a 3-aryl-1H-pyrazol-5-amine, which serves as a model for the potential halogenation of this compound.

| Substrate | Halogenating Agent | Product | Position of Halogenation | Yield (%) |

| 3-Phenyl-1H-pyrazol-5-amine | NBS | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | C4 | 85 |

| 3-Phenyl-1H-pyrazol-5-amine | NCS | 4-Chloro-3-phenyl-1H-pyrazol-5-amine | C4 | 78 |

| 3-Phenyl-1H-pyrazol-5-amine | NIS | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | C4 | 82 |

C-S Bond Formation via Sulfenylation

The introduction of a sulfur-containing moiety into the pyrazolone ring can significantly impact its biological properties. A convenient and cost-effective method for the direct C4-sulfenylation of pyrazolones involves a sodium hydroxide (B78521) (NaOH)-promoted reaction with aryl thiols under mild and metal-free conditions. This transformation proceeds with high atom efficiency and demonstrates good functional group tolerance.

The reaction is believed to proceed through the formation of a thiolate anion in the presence of NaOH, which then attacks the C4 position of the pyrazolone ring. This method has been successfully applied to a variety of substituted pyrazolones and aryl thiols, affording the corresponding 4-sulfenylated pyrazoles in moderate to excellent yields.

The following table presents examples of the NaOH-promoted sulfenylation of pyrazolone derivatives.

| Pyrazolone Derivative | Aryl Thiol | Product | Yield (%) |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Thiophenol | 3-Methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5(4H)-one | 92 |

| 1,3-Diphenyl-1H-pyrazol-5(4H)-one | 4-Chlorothiophenol | 4-((4-Chlorophenyl)thio)-1,3-diphenyl-1H-pyrazol-5(4H)-one | 85 |

| 3-Methyl-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one | Thiophenol | 3-Methyl-1-(4-chlorophenyl)-4-(phenylthio)-1H-pyrazol-5(4H)-one | 88 |

Trifluoromethylation via Visible-Light-Induced Radical Denitrogenative Reactions

The trifluoromethyl group is a crucial substituent in medicinal chemistry, often enhancing metabolic stability and lipophilicity. A novel and efficient method for the synthesis of trifluoromethylated pyrazoles involves a visible-light-induced radical denitrogenative trifluoromethylation of a vinyl azide, followed by a defluorinative cyclization. researchgate.netmdpi.com This one-pot synthetic sequence utilizes sodium trifluoromethanesulfinate (Langlois reagent) as the CF3 radical source and a heterogeneous photocatalyst, such as graphitic carbon nitride (g-C3N4), under visible light irradiation. researchgate.netmdpi.com

The reaction is initiated by the photoexcited photocatalyst, which promotes the oxidation of the trifluoromethanesulfinate anion to generate a trifluoromethyl radical. This radical then adds to the vinyl azide, leading to a cascade reaction that ultimately forms the trifluoromethylated pyrazole ring. This methodology provides a green and efficient route to access highly functionalized fluorinated pyrazoles.

A related bismuth(III)-promoted trifluoromethylthiolation of pyrazolin-5-ones with trifluoromethanesulfenamide has also been reported, providing an alternative route to trifluoromethylated pyrazole derivatives. nih.gov

The table below illustrates the synthesis of a trifluoromethylated and fluorinated pyrazole derivative using the visible-light-induced radical denitrogenative strategy. researchgate.netmdpi.com

| Vinyl Azide Precursor | CF3 Source | Photocatalyst | Product | Yield (%) |

| 1-(1-Azidovinyl)-4-fluorobenzene | CF3SO2Na | g-C3N4 | 3-(4-Fluorophenyl)-5-fluoro-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-2-yl)-1H-pyrazole | 42 |

Chemical Reactivity and Derivatization Pathways of the 3 4 Fluorophenyl 1h Pyrazol 5 4h One Scaffold

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole (B372694) ring system possesses distinct electronic characteristics that govern its reactivity towards electrophiles and nucleophiles. The unique properties of pyrazoles are often attributed to their susceptibility to electrophilic substitution reactions, which typically occur at the C4 position, and nucleophilic attacks that are directed towards the C3 and C5 positions. nih.gov This reactivity pattern allows for the creation of diverse pyrazole structures with broad potential applications. nih.gov

For the 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one scaffold, electrophilic substitution is a key pathway for functionalization. The C4 position of the pyrazole ring is activated for electrophilic attack due to the electron-donating effects of the ring nitrogen atoms. rrbdavc.org This is a general characteristic of pyrazole chemistry, where electrophilic attack at C3 or C5 would proceed through a highly unstable, positively charged azomethine intermediate, making the reaction at C4 much more favorable. rrbdavc.org Studies on related pyrazol-5-one systems confirm that electrophilic substitution of a hydrogen atom occurs exclusively at the C4 position of the five-membered ring. researchgate.net

Conversely, the C3 and C5 positions of the pyrazole ring are more electron-deficient and are thus the primary sites for nucleophilic attack. nih.gov The presence of the carbonyl group at C5 in the pyrazolone (B3327878) tautomer further enhances the electrophilicity of this position. The 4-fluorophenyl substituent at the C3 position also influences the electronic distribution within the ring, modulating the reactivity at these sites. These inherent electronic properties make the this compound scaffold a valuable building block for synthesizing a wide range of substituted pyrazole derivatives through controlled electrophilic and nucleophilic substitution reactions.

Annulation and Ring-Forming Reactions (e.g., Thiazole (B1198619) Ring Formation)

Annulation reactions, where a new ring is fused onto the existing pyrazole scaffold, represent a powerful strategy for creating complex, polycyclic heterocyclic systems. A prominent example of this is the formation of a thiazole ring, leading to thiazolyl-pyrazole derivatives. This transformation significantly expands the chemical space accessible from the this compound starting material.

A common synthetic route to achieve this involves a multi-step sequence. First, the pyrazole core is reacted with a thiosemicarbazide (B42300) in a cyclocondensation reaction to form a pyrazole-1-carbothioamide intermediate. iucr.org This thioamide derivative then undergoes a subsequent cyclocondensation reaction with an α-haloketone, such as a phenacyl bromide, to construct the thiazole ring. iucr.orgnih.gov This reaction typically proceeds under reflux in a suitable solvent like anhydrous ethanol (B145695). nih.gov The resulting products are 2-(pyrazol-1-yl)thiazoles, where the two heterocyclic rings are linked through the pyrazole nitrogen.

The versatility of this method allows for the introduction of a wide range of substituents on both the pyrazole and the newly formed thiazole ring, depending on the choice of starting materials. For instance, using different substituted phenacyl bromides allows for variation at the 4-position of the thiazole ring. iucr.orgnih.gov

Table 1: Examples of Thiazole Ring Formation from Pyrazole Precursors

| Pyrazole Precursor | Reagent | Resulting Product | Reference |

|---|---|---|---|

| 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 4-Bromophenacyl bromide | 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | nih.gov |

| 3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Phenacyl bromide | 2-(3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl)thiazole | nih.gov |

This table presents examples of similar reactions, illustrating the general pathway for thiazole ring formation from pyrazole-carbothioamide intermediates.

Formation of Hybrid Systems and Conjugates (e.g., Pyrazole-Oxindole Hybrids, Pyrazole-Barbituric Acid Pharmacophores)

The synthesis of hybrid molecules, which covalently link the this compound scaffold to other pharmacologically relevant moieties, is a widely used strategy in drug discovery. This approach aims to create multifunctional molecules that can interact with multiple biological targets or combine the beneficial properties of the individual components.

A significant class of such hybrids involves the fusion of pyrazoles with barbituric acid derivatives. These are often synthesized through multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step. For example, pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones can be synthesized via a one-pot condensation of a pyrazol-5-one, an aromatic aldehyde, a barbituric acid, and an ammonium (B1175870) source. mdpi.comnih.gov These reactions are often promoted by catalysts and can be performed under environmentally friendly conditions, such as in water. mdpi.comnih.gov The choice of substituents on the aldehyde and barbituric acid allows for the generation of a library of diverse hybrid compounds. nih.govnih.gov

The general scheme for this type of reaction involves the initial Knoevenagel condensation between the aromatic aldehyde and the active methylene (B1212753) group of the barbituric acid or pyrazolone, followed by a Michael addition and subsequent cyclization and dehydration to form the fused heterocyclic system. nih.gov

Table 2: Synthesis of Pyrazole-Barbituric Acid Hybrids via Multi-Component Reactions

| Pyrazolone Component | Aldehyde Component | Barbituric Acid Component | Catalyst/Conditions | Resulting Hybrid System | Reference |

|---|---|---|---|---|---|

| 3-Methyl-pyrazol-5-one | Benzaldehyde | 1,3-Dimethyl barbituric acid | Nano-ZnO, H2O, reflux | Pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione | mdpi.com |

| 3-Methyl-5-pyrazolone | 4-Chlorobenzaldehyde | Barbituric acid | SBA-Pr-SO3H, H2O, reflux | Pyrazolopyranopyrimidine | nih.gov |

This table illustrates the versatility of multi-component reactions in synthesizing complex hybrid molecules from pyrazolone and barbituric acid starting materials.

Isosteric and Bioisosteric Modifications for Structural Diversification

Isosteric and bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical, chemical, or biological properties. researchgate.netu-tokyo.ac.jp This strategy is employed to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile without drastically altering its core structure and its ability to interact with its biological target. researchgate.net

In the context of the this compound scaffold, bioisosteric modifications are used to explore the structure-activity relationships (SAR) and to optimize lead compounds. A key example is the replacement of the aryl group at the C5 position of the pyrazole ring. Research has shown that replacing the conventional 5-aryl substituent of pyrazole-based compounds with other heterocyclic or functionalized moieties can lead to derivatives with novel properties. nih.gov

For instance, in a series of cannabinoid-1 (CB1) receptor antagonists based on a pyrazole carboxamide core, the 5-(4-chlorophenyl) group was successfully replaced with a 2-thienyl moiety appended with an alkynyl unit. nih.gov This bioisosteric replacement resulted in a new class of 5-(5-alkynyl-2-thienyl)pyrazole derivatives that acted as highly potent and selective CB1 receptor antagonists. This demonstrates that the 5-aryl ring is not essential for high-affinity binding and can be effectively substituted with other groups, validating this bioisosteric approach for structural diversification. nih.gov Such modifications are crucial for navigating the chemical space around the pyrazole scaffold to develop compounds with improved therapeutic potential.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole |

| 2-(3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl)thiazole |

| 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |

| Pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione |

| Pyrazolopyranopyrimidine |

| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

| 5-(5-alkynyl-2-thienyl)pyrazole |

| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide |

| Phenacyl bromide |

| Barbituric acid |

| 2-Thiobarbituric acid |

| Thiosemicarbazide |

Advanced Spectroscopic and Crystallographic Investigations of 3 4 Fluorophenyl 1h Pyrazol 5 4h One Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation (e.g., ¹H, ¹³C, ¹⁹F-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the molecular framework, electronic environment of the nuclei, and through-bond or through-space correlations.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the fluorophenyl ring and the protons on the pyrazolone (B3327878) core. The protons on the fluorophenyl ring typically appear as a complex multiplet system due to proton-proton and proton-fluorine couplings. mdpi.com Specifically, the protons ortho to the fluorine atom would appear as a doublet of doublets, as would the meta protons. The pyrazolone ring protons, particularly the CH₂ group at the C4 position, would likely appear as a singlet in the aliphatic region of the spectrum. The N-H proton signal is often broad and its chemical shift can be highly dependent on the solvent and concentration. beilstein-journals.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show a characteristic signal for the carbonyl carbon (C=O) of the pyrazolone ring at a significantly downfield chemical shift. The carbon atoms of the fluorophenyl ring will exhibit splitting due to coupling with the ¹⁹F nucleus (¹JC-F, ²JC-F, ³JC-F, and ⁴JC-F). mdpi.com The carbon directly attached to the fluorine atom (C-F) will show the largest coupling constant (¹JC-F), typically around 240-250 Hz. mdpi.com The signals for the pyrazolone ring carbons (C3, C4, and C5) will also be present in their expected regions.

¹⁹F-NMR Spectroscopy: ¹⁹F-NMR is particularly useful for fluorinated compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, confirming the presence of the single fluorine environment. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Detailed spectroscopic data, including 2D NMR techniques like HSQC and HMBC, would be employed to assign all proton and carbon signals definitively and confirm the connectivity of the molecular structure. mdpi.comresearchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Aromatic (ortho to F) | ~7.7-7.9 | dd | JH-H, JH-F |

| ¹H | Aromatic (meta to F) | ~7.1-7.3 | t | JH-H |

| ¹H | CH₂ (C4-pyrazolone) | ~3.5 | s | - |

| ¹H | NH | Variable (broad) | s | - |

| ¹³C | C=O (C5-pyrazolone) | ~170-180 | s | - |

| ¹³C | C-F (fluorophenyl) | ~160-165 | d | ¹JC-F ≈ 245 Hz |

| ¹³C | C3-pyrazolone | ~150-155 | s | - |

| ¹³C | Aromatic (ipso) | ~125-130 | d | ⁴JC-F ≈ 3 Hz |

| ¹³C | Aromatic (ortho to F) | ~128-132 | d | ²JC-F ≈ 8 Hz |

| ¹³C | Aromatic (meta to F) | ~115-117 | d | ³JC-F ≈ 21 Hz |

| ¹³C | CH₂ (C4-pyrazolone) | ~40-45 | s | - |

| ¹⁹F | 4-F | ~ -110 to -115 | m | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyrazolone ring would be prominent, typically in the region of 1650-1710 cm⁻¹. The N-H stretching vibration would appear as a broad band in the 3100-3300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ group would appear just below 3000 cm⁻¹. The C=N stretching of the pyrazole (B372694) ring is typically observed around 1590-1620 cm⁻¹. mdpi.com The C-F bond gives rise to a strong absorption in the fingerprint region, usually between 1200 and 1250 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like the aromatic C=C bonds often produce stronger signals than in IR. The symmetric stretching of the fluorophenyl ring would be a characteristic feature. A Raman spectrum for the closely related compound 3-(4-fluorophenyl)-1H-pyrazole shows prominent peaks corresponding to the pyrazole and fluorophenyl ring vibrations. spectrabase.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3100 - 3300 | Medium-Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | IR, Raman | 1650 - 1710 | Strong |

| C=N Stretch | IR, Raman | 1590 - 1620 | Medium-Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-N Stretch | IR | 1300 - 1400 | Medium |

| C-F Stretch | IR | 1200 - 1250 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., LCMS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): For this compound (C₉H₇FN₂O), HRMS using a soft ionization technique like electrospray ionization (ESI) would be used to accurately determine its molecular mass. The analysis would confirm the elemental formula by matching the measured mass of the protonated molecule [M+H]⁺ to its calculated value with high precision (typically within 5 ppm). mdpi.commdpi.com

Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecule will fragment in a predictable manner. The molecular ion peak (M⁺) would be observed, and its fragmentation would provide structural information. Key fragmentation pathways could include:

Loss of small, stable molecules like CO or N₂ from the pyrazolone ring.

Cleavage of the pyrazolone ring, leading to fragments containing the fluorophenyl group.

Fragmentation of the fluorophenyl ring, such as the loss of a fluorine radical or HF.

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that helps confirm the compound's identity. libretexts.org

X-ray Diffraction Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

A single crystal X-ray diffraction study of this compound would reveal its exact solid-state structure. Based on studies of similar pyrazolone derivatives, the central pyrazolone ring is expected to be nearly planar. nih.govnih.gov The fluorophenyl ring would be twisted with respect to this central ring, with a measurable dihedral angle between their mean planes. nih.govnih.gov This analysis provides precise bond lengths and angles, which can be compared to standard values to identify any structural strain or unusual bonding characteristics. For instance, the C=O and N-N bond lengths are key parameters that are comparable to those in other reported pyrazolone structures. nih.gov The crystal system (e.g., monoclinic, triclinic) and space group would also be determined, defining the symmetry of the crystal lattice. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. mdpi.com For this compound, this analysis would map the close contacts between neighboring molecules. The Hirshfeld surface allows for the identification of key intermolecular interactions responsible for stabilizing the crystal packing, which are likely to include:

N-H···O Hydrogen Bonds: Strong hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, often forming dimers or chains. nih.gov

C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving aromatic or aliphatic C-H donors and the electronegative oxygen or fluorine atoms as acceptors. nih.gov

π–π Stacking: Interactions between the aromatic fluorophenyl rings of adjacent molecules. nih.gov

Tautomeric Equilibrium Studies of the Pyrazol-5(4H)-one Moiety (Keto-Enol Tautomerism)

Pyrazol-5(4H)-one derivatives are well-known to exist in a tautomeric equilibrium. clockss.orgresearchgate.net For a pyrazolone unsubstituted at the C4 position, three primary tautomeric forms are possible: the keto form (CH), the enol form (OH), and a third NH form.

CH Form (Keto): this compound, the title compound. This is the ketone tautomer with a methylene (B1212753) group (CH₂) at the C4 position.

OH Form (Enol): 3-(4-fluorophenyl)-1H-pyrazol-5-ol. This is the aromatic alcohol (enol) tautomer.

NH Form: 3-(4-fluorophenyl)-1,2-dihydro-pyrazol-5-one.

The predominant tautomer depends heavily on the conditions, such as the physical state (solid vs. solution) and the solvent polarity. nih.gov In the solid state, crystal packing forces and strong intermolecular hydrogen bonding often favor one specific tautomer, frequently the keto (CH) form. nih.gov In solution, the equilibrium can be investigated using NMR spectroscopy. The presence of different tautomers can lead to the observation of distinct sets of signals or to broadened signals due to rapid exchange. beilstein-journals.org The solvent plays a crucial role; polar, protic solvents can stabilize the enol form through hydrogen bonding, while nonpolar solvents may favor the keto form. nih.govnih.gov Computational studies using Density Functional Theory (DFT) can also be employed to calculate the relative energies of the different tautomers and predict the equilibrium constants. nih.gov

Based on the comprehensive search conducted, there is currently insufficient specific data available in the public domain to construct a detailed article on the computational and theoretical chemistry of This compound that adheres to the strict requirements of the provided outline.

Scientific literature extensively covers computational studies, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular docking, for a wide range of pyrazole and pyrazolone derivatives. However, dedicated studies containing the specific optimized geometry parameters, HOMO-LUMO energy gaps, MEP charge distributions, predicted spectroscopic data, and ligand-protein interaction profiles for this compound could not be located.

To provide a scientifically accurate and authoritative article as requested, specific numerical data and detailed findings from peer-reviewed research on this exact compound are necessary. Extrapolating data from similar but structurally distinct molecules—such as those with different substituents on the pyrazolone or phenyl rings—would not meet the required standard of accuracy and would violate the instruction to focus solely on the specified compound.

Therefore, the generation of the requested article cannot be completed at this time due to the lack of specific source material for this compound.

Computational and Theoretical Chemistry Studies on 3 4 Fluorophenyl 1h Pyrazol 5 4h One

Molecular Modeling and Docking Studies for Molecular Recognition

Binding Affinity Prediction and Docking Algorithm Validation

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and estimating the strength of the interaction, often expressed as binding affinity or a docking score. For pyrazole (B372694) derivatives, docking studies have been widely employed to screen for potential inhibitors of various protein targets. nih.gov

In studies involving fluorinated pyrazole derivatives, molecular docking has been used to predict binding affinities to specific biological targets. For instance, a study on 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, a related compound, demonstrated its potential as an inhibitor of the human estrogen receptor alpha (ERα). mdpi.comsemanticscholar.org The docking results showed a strong binding affinity, comparable to that of the native ligand, 4-hydroxytamoxifen (B85900) (4-OHT). mdpi.com The predicted interactions included hydrogen bonds with key amino acid residues in the active site, such as Arg394 and Glu353. semanticscholar.org The fluorine substitution on the phenyl ring is often explored in medicinal chemistry to potentially enhance metabolic stability and binding affinity. mdpi.com

Validation of the docking algorithm is a critical step to ensure the reliability of the predicted binding poses. This is often achieved by redocking a co-crystallized ligand into the protein's active site and calculating the root-mean-square deviation (RMSD) between the docked conformation and the crystallographic pose. A low RMSD value (typically <2.0 Å) indicates that the docking protocol can accurately reproduce the experimental binding mode.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (nM) | Interacting Residues | Reference |

|---|---|---|---|---|---|

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Human Estrogen Receptor Alpha (ERα) | -10.61 | 16.71 | Arg394, Glu353 | semanticscholar.org |

| 4-hydroxytamoxifen (4-OHT) (Reference Ligand) | Human Estrogen Receptor Alpha (ERα) | -11.04 | Not Reported | Arg394, Glu353 | mdpi.comsemanticscholar.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the behavior and stability of the complex over time. MD simulations are used to confirm the accuracy of docking poses and to understand the conformational changes that may occur upon ligand binding. nih.govnih.gov

For pyrazolone (B3327878) analogues, MD simulations have been employed to validate docking results and assess the stability of the predicted binding modes. nih.govacs.org These simulations track the movements of every atom in the system over a period of time, providing insights into the flexibility of the ligand and the protein. The results can confirm the persistence of key interactions, such as hydrogen bonds and π-π stacking, that are predicted by docking studies. nih.gov By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD trajectory suggests that the ligand remains securely bound within the active site, confirming a reliable binding conformation. nih.gov These studies provide a higher level of confidence in the docking-predicted binding modes and the stability of the ligand-receptor complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to identify the key structural features of a molecule that are responsible for its biological activity.

QSAR establishes a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ej-chem.org For pyrazolone derivatives, QSAR studies correlate various computed molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their observed biological activities, such as antimicrobial effects. ej-chem.org These models help in understanding which properties are most influential for a compound's potency and can guide the design of new derivatives with enhanced activity. ej-chem.org

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. For pyrazolone analogues, pharmacophore models have been developed to define the crucial features for inhibiting enzymes like phosphodiesterase 4 (PDE4). nih.gov A typical pharmacophore model might consist of features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.gov By screening virtual libraries of compounds against a validated pharmacophore model, new potential inhibitors can be identified. nih.govacs.org

| Pharmacophoric Feature | Description | Importance for Activity |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Crucial for interaction with key residues in the active site. nih.gov |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Important for π-π stacking interactions with aromatic residues. nih.gov |

| Hydrophobic Group (HY) | A nonpolar group that avoids contact with water. | Contributes to binding affinity through hydrophobic interactions. nih.gov |

In Silico ADME Prediction for Lead Compound Design Principles

In the process of drug development, it is critical to assess not only the efficacy of a compound but also its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com Failures in clinical trials are often attributed to poor ADME properties. idaampublications.in In silico ADME prediction models are therefore valuable tools for the early-stage evaluation of drug candidates, helping to identify potential liabilities and guide the design of compounds with more favorable pharmacokinetic profiles. mdpi.comasianpubs.org

| ADME Parameter | Description | Importance in Drug Design |

|---|---|---|

| Gastrointestinal (GI) Absorption | Predicts the extent to which a drug is absorbed from the gut into the bloodstream. | Essential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a drug to cross the BBB and enter the central nervous system. | Crucial for CNS-targeting drugs; undesirable for others to avoid side effects. |

| CYP Inhibition | Predicts whether a compound will inhibit key drug-metabolizing enzymes. | Important for avoiding drug-drug interactions. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Guides lead optimization towards compounds with better oral bioavailability. mdpi.com |

Structure Interaction Relationship Sir and Mechanistic Studies of 3 4 Fluorophenyl 1h Pyrazol 5 4h One Analogues

Analysis of Structural Features Influencing Molecular Recognition and Binding Specificity

The interaction of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one analogues with their biological targets is governed by specific structural characteristics that dictate their affinity and selectivity. The pyrazole (B372694) ring itself is a key pharmacophore found in numerous compounds with a wide range of biological activities. researchgate.netnih.govmdpi.com Modifications to this core and its substituents allow for the fine-tuning of ligand-receptor interactions.

For cannabinoid receptors, for instance, rigidifying the pyrazole scaffold by incorporating it into a tricyclic system, such as the 1,4-dihydroindeno[1,2-c]pyrazole core, has been shown to impact receptor binding significantly. nih.gov This structural constraint can lead to high affinity and selectivity for either CB1 or CB2 receptors. nih.gov Key structural requirements for potent and selective CB1 receptor antagonism in pyrazole derivatives include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. acs.orgelsevierpure.com The presence of a fluorine atom, as in the 4-fluorophenyl group, can enhance metabolic stability and binding affinity due to the strength of the C-F bond. mdpi.com

In the context of cyclooxygenase (COX) inhibition, the substitution pattern on the pyrazole ring is crucial for selectivity. The presence of a sulfonamide moiety (–SO2NH2) is a key feature for selective COX-2 inhibitors, as it allows the molecule to bind within a specific side pocket of the COX-2 active site that is not present in the COX-1 isoform. nih.gov This interaction is often stabilized by hydrogen bonds with key residues like Arg513. nih.govnih.gov The size and nature of the substituents on the pyrazole core and its attached phenyl rings influence the orientation of the molecule within the binding site, thereby affecting its inhibitory potency and selectivity. nih.gov

For neurotensin (B549771) receptors, the substitution on the pyrazole scaffold dramatically influences selectivity between NTS1 and NTS2 subtypes. Replacing a 7-chloroquinolyl group with a 4-fluorophenyl substituent on the pyrazole ring can shift the compound's profile from non-selective to NTS2-selective. acs.orgnih.gov This suggests that the 4-fluorophenyl group may permit a different binding mode at the NTS2 receptor that is less favorable for other substituents. acs.orgnih.gov

Mechanistic Probes for Receptor Binding Affinities and Selectivity Profiles

Analogues of this compound have been investigated as selective ligands for the Neurotensin Receptor Type 2 (NTS2), a target for potential pain therapeutics. acs.orgnih.gov Systematic structure-activity relationship (SAR) studies have been conducted to improve selectivity for NTS2 over the NTS1 subtype.

A key discovery was the development of 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (compound 7b), which emerged from modifying the non-selective NTS1-preferring antagonist SR48692 (compound 5a). acs.orgnih.gov The substitution of the original 7-chloroquinolyl group with a 4-fluorophenyl group on the pyrazole scaffold was instrumental in achieving NTS2 selectivity. acs.org Compound 7b demonstrates no significant binding or calcium mobilization activity at NTS1, but acts as a potent partial agonist at NTS2. nih.gov This change in selectivity is hypothesized to result from a different binding mode at the NTS2 receptor, which is favored by the 4-fluorophenyl substituent. acs.orgnih.gov Further modifications, such as alkylation at the 4-position of the pyrazole ring, have been shown to favor NTS2 activity over NTS1, although with only modest affinity. acs.orgnih.gov

| Compound | Description | NTS2 Activity | NTS2 Binding (Ki) | Selectivity Profile |

|---|---|---|---|---|

| SR48692 (5a) | Pyrazole-based NTS1-preferring antagonist | Lower efficacy at NTS2 compared to 7b | - | Prefers NTS1 over NTS2 acs.orgnih.gov |

| SR142948a (5b) | Pyrazole-based non-selective NT antagonist | - | - | Non-selective acs.orgnih.gov |

| Compound 7b | 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid | Potent partial agonist (EC50 = 12 ± 6 nM) nih.gov | 153 ± 10 nM nih.gov | Selective for NTS2 vs. NTS1 acs.orgnih.gov |

The pyrazole scaffold is a well-established core for developing ligands targeting cannabinoid receptors. nih.gov Analogues have been designed to achieve high affinity and selectivity for the CB2 receptor, which is primarily expressed in the immune system, making it an attractive therapeutic target. nih.gov

Researchers have explored various structural modifications to the pyrazole core to enhance CB2 selectivity. The creation of rigid analogues, such as those with a 1,4-dihydroindeno[1,2-c]pyrazole skeleton, has been a successful strategy. nih.gov For example, replacing a 4,5-dihydro-1H-benzo[g]indazole scaffold with the 1,4-dihydroindeno[1,2-c]pyrazole system led to compounds with high selectivity for the CB2 receptor. rsc.org Further optimization by replacing a benzene (B151609) ring in this tricyclic system with a thiophene (B33073) moiety yielded compounds with CB2 binding affinities in the low nanomolar range (1.1–7.2 nM) and selectivity over CB1 of up to 485-fold. rsc.org

One notable tetra-substituted pyrazole CB2R full agonist, RNB-61, demonstrated high potency and exceptional selectivity. acs.org This compound exhibited a Ki value of 0.57 ± 0.03 nM for the human CB2 receptor and a remarkable 6,800-fold selectivity over the CB1 receptor. nih.govacs.org Such high selectivity is crucial for developing therapeutic agents that avoid the psychoactive effects associated with CB1 receptor activation. nih.gov

| Compound Class/Example | Key Structural Feature | CB2 Binding Affinity (Ki) | CB1/CB2 Selectivity | Functional Activity |

|---|---|---|---|---|

| Dihydrothienocyclopentapyrazole Analogues | Thiophene ring fused to indenopyrazole scaffold | 1.1–7.2 nM rsc.org | Up to 485-fold selective for CB2 rsc.org | Agonists rsc.org |

| Compound 92 | N-(4-F-benzyl) side chain | 1.6 nM rsc.org | >2000-fold selective for CB2 rsc.org | Inverse agonist rsc.org |

| RNB-61 | Tetra-substituted pyrazole | 0.57 ± 0.03 nM (human) nih.govacs.org | 6,800-fold selective for CB2 nih.govacs.orgacs.org | Full agonist acs.org |

The pyrazoline ring, a reduced form of the pyrazole ring, has been successfully incorporated into non-steroidal antagonists for the mineralocorticoid receptor (MR). researchgate.net MRAs are diuretic drugs used in managing conditions like chronic heart failure and hypertension. wikipedia.org The development of non-steroidal MRAs is of particular interest to avoid the side effects associated with traditional steroidal antagonists. mdpi.com

Research by Pfizer explored the 3-phenyl-pyrazoline scaffold, leading to compounds with significant antagonist activity. researchgate.net One such compound demonstrated over 500-fold selectivity for MR over the progesterone (B1679170) receptor (PR) and at least 2000-fold selectivity over the glucocorticoid (GR) and androgen (AR) receptors. This compound was shown to function as an antagonist by increasing the urinary Na+/K+ ratio in rats. researchgate.net Further development led to conformationally restricted pyrazoline derivatives, one of which, PF-3882845, entered clinical trials. researchgate.net The design of these non-steroidal antagonists often focuses on substituents that can interfere with the positioning of helix H12 of the receptor, a crucial step for the recruitment of co-regulators and subsequent receptor activation. mdpi.com

| Compound/Scaffold | Key Structural Feature | Receptor Binding/Activity | Selectivity Profile |

|---|---|---|---|

| 3-Phenyl-pyrazoline derivative | Pyrazoline ring | MR Antagonist; increases urinary Na+/K+ ratio researchgate.net | >500-fold vs. PR; >2000-fold vs. GR and AR researchgate.net |

| PF-3882845 | Conformationally restricted pyrazoline | MR Antagonist; entered clinical trials researchgate.net | - |

Elucidation of Enzyme Inhibition Mechanisms

Analogues based on the pyrazole structure are well-known for their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. acs.org A major focus of research has been the development of selective inhibitors for the COX-2 isoenzyme to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of the COX-1 isoenzyme. nih.gov

The mechanism of selective COX-2 inhibition by pyrazole derivatives is based on specific structural features that exploit differences in the active sites of the two isoforms. The active site of COX-2 is larger than that of COX-1 due to the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. nih.gov This creates an additional side pocket in the COX-2 binding site. nih.gov Pyrazole-based selective inhibitors are designed with bulky substituents, often a benzenesulfonamide (B165840) group, that can fit into this specific side pocket. nih.gov

Docking studies have shown that the –SO2NH2 moiety of these inhibitors inserts deep into this selective pocket, forming crucial hydrogen-bond interactions with key amino acid residues such as His90, Arg513, and Ser353. nih.gov This specific binding mode anchors the inhibitor firmly within the COX-2 active site, blocking the entry of the natural substrate, arachidonic acid, and thus inhibiting the enzyme. nih.gov Compounds lacking this sulfonamide group or similar features are generally weak inhibitors of COX-1 and show significantly lower selectivity for COX-2. nih.gov

| Compound Class | Key Structural Feature for COX-2 Selectivity | COX-2 Inhibitory Activity (IC50) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Key Interactions in COX-2 Active Site |

|---|---|---|---|---|

| N1-benzenesulfonamide pyrazoles (e.g., 5s, 5u) | -SO2NH2 group on N1-phenyl ring | 1.79–9.63 μM nih.gov | Up to 74.92 nih.gov | H-bond with Arg513, His90, Ser353 nih.gov |

| Celecoxib (Reference Drug) | Trifluoromethyl and sulfonamide groups | - | 78.06 nih.gov | Binds in the selective side pocket |

Carbonic Anhydrase (CA) Isoenzymes (hCA I and hCA II)

Analogues of this compound have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II, which are cytosolic enzymes involved in numerous physiological processes. The inhibitory activity of these compounds is largely influenced by the nature and position of substituents on the pyrazolone (B3327878) and phenyl rings.

Research into a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides revealed that these compounds exhibit significant inhibitory effects on both hCA I and hCA II. researchgate.netlbl.gov The presence of a benzenesulfonamide group is a key pharmacophoric feature, anchoring the inhibitor to the zinc ion in the active site of the enzyme. The substitution pattern on the 3-phenyl ring was found to modulate the inhibitory potency. For instance, compounds bearing halogen substituents (chloro and bromo) at the para position of the 3-phenyl ring were among the most effective inhibitors against hCA I. lbl.gov In contrast, a hydroxy-substituted derivative demonstrated the highest efficacy against hCA II. lbl.gov

Another study on pyrazole derivatives reported potent inhibition of hCA I and hCA II, with KI values in the low nanomolar range. researchgate.net These findings suggest that the pyrazole scaffold can be effectively utilized to design potent carbonic anhydrase inhibitors. The selectivity for hCA I versus hCA II can be tuned by modifying the substituents on the peripheral phenyl rings.

Table 1: Inhibitory Activity of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide Analogues against hCA I and hCA II researchgate.netlbl.gov

| Compound | R (Substitution on 3-phenyl ring) | hCA I Ki (nM) | hCA II Ki (nM) |

| 9 | H | 533.1 ± 187.8 | 624.6 ± 168.2 |

| 10 | 4-CH3 | 413.4 ± 35.5 | 586.3 ± 141.6 |

| 11 | 4-OCH3 | 489.3 ± 103.2 | 458.6 ± 39.7 |

| 12 | 4-Cl | 389.9 ± 30.2 | 489.9 ± 117.7 |

| 13 | 4-F | 402.9 ± 107.5 | 412.5 ± 115.4 |

| 14 | 4-Br | 316.7 ± 9.6 | 485.4 ± 110.8 |

| 15 | 4-NO2 | 388.9 ± 60.3 | 501.1 ± 111.4 |

| 16 | 4-OH | 454.7 ± 118.9 | 480.8 ± 120.5 |

| Acetazolamide | - | 278.8 ± 44.3 | 293.4 ± 46.4 |

InhA Enzyme Inhibition

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a critical enzyme in the mycobacterial cell wall biosynthesis pathway and a key target for antitubercular drugs. Pyrazole-based compounds have emerged as a promising class of InhA inhibitors.

Structure-activity relationship (SAR) studies on pyrazole derivatives have highlighted the importance of specific structural features for potent InhA inhibition. For instance, a series of thienylpyrazole derivatives showed significant anti-mycobacterial activity, with the most potent compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. researchgate.net Molecular docking studies of these analogues revealed key interactions with the active site of InhA, providing insights into the binding mode. researchgate.net

A separate study on sulfonamide-based pyrazole-clubbed pyrazoline derivatives identified several compounds with potent activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov Docking studies indicated that these compounds could effectively bind to the active site of InhA, with binding strengths ranging from -9.714 to -8.647. nih.gov The interactions primarily involved hydrogen bonding and pi-pi stacking with key residues in the active site. nih.gov

Table 2: InhA Inhibitory Activity of Selected Pyrazole Analogues

| Compound | Modification | MIC (µM/mL) | InhA IC50 (µM) |

| Thienylpyrazole 24d | 4-chlorophenyl substitution | 0.70 | Not Reported |

| Thienylpyrazole 24f | 4-fluorophenyl substitution | 1.29 | Not Reported |

| Pyrazolylpyrazoline 9g | Sulfonamide-based hybrid | Potent in vitro | -9.714 (Docking Score) |

| Pyrazolylpyrazoline 9m | Sulfonamide-based hybrid | Potent in vitro | -9.102 (Docking Score) |

| Rifampicin (Standard) | - | 0.60 | Not Reported |

Dengue Virus Protease (DEN2 NS2B/NS3) Inhibition

The dengue virus NS2B/NS3 protease is essential for viral replication, making it an attractive target for the development of antiviral agents. Pyrazole derivatives have been identified as a novel class of inhibitors for this enzyme.

The discovery of pyrazole-3-carboxylic acid derivatives as potent DENV NS2B-NS3 protease inhibitors has been a significant advancement. researchgate.net SAR studies on these compounds led to the identification of inhibitors with EC50 values in the low micromolar range in both biochemical and cell-based assays. researchgate.net The omission of a previously considered essential phenylglycine scaffold led to a crucial increase in the drug-likeness of this class of inhibitors. researchgate.net The 2-aminopyrimidine (B69317) scaffold was identified as a promising non-basic replacement for the guanidine (B92328) moiety, further enhancing the therapeutic potential of these compounds. researchgate.net

The inhibitory activity of these compounds is attributed to their ability to bind to the active site of the protease, thereby preventing the cleavage of the viral polyprotein. The pyrazole core serves as a key structural element for interaction with the enzyme.

Table 3: Antiviral Activity of Pyrazole-3-Carboxylic Acid Derivatives against DENV-2 researchgate.net

| Compound | Modification | DENV Protease EC50 (µM) | Antiviral Activity (DENV-2) EC50 (µM) |

| Derivative 1 | Basic scaffold | >50 | >50 |

| Derivative 2 | Optimized scaffold | 2.2 | 4.1 |

| Derivative 3 | Further optimization | 3.5 | 6.8 |

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for inflammatory diseases. Pyrazole and triazole derivatives have been designed and synthesized as potent PDE4 inhibitors.

A study on a series of pyrazole and triazole derivatives containing a 5-phenyl-2-furan functionality demonstrated considerable inhibitory activity against PDE4B. mdpi.com The primary SAR study and molecular docking results indicated that the nature of the heterocyclic core (pyrazole vs. triazole) significantly influences the inhibitory potency, with the 1,2,4-triazole (B32235) derivatives generally showing higher activity. mdpi.com The triazole moiety was found to play a crucial role in forming hydrogen bonds and π-π stacking interactions with the PDE4B protein. mdpi.com

While specific data for this compound analogues is limited in the provided search results, the general findings for pyrazole derivatives suggest that modifications to the pyrazole core and its substituents can lead to potent PDE4 inhibitors. The replacement of the pyrazole with other five-membered heterocycles and the introduction of various substituents on the phenyl rings are key strategies in the design of these inhibitors.

Table 4: PDE4B Inhibitory Activity of Pyrazole and Triazole Derivatives mdpi.com

| Compound Series | Heterocyclic Core | General Inhibitory Activity |

| Series I | Pyrazole | Moderate |

| Series II | 1,2,4-Triazole | High |

| Rolipram (Standard) | - | IC50 = 1.2 µM |

Rational Design Principles Based on Structure-Interaction Data

The structure-interaction data from the studies on various enzyme targets provide valuable principles for the rational design of novel and more potent inhibitors based on the this compound scaffold.

A key principle is the utilization of the pyrazolone core as a central scaffold for building inhibitors. The nitrogen atoms and the carbonyl group of the pyrazolone ring can participate in crucial hydrogen bonding interactions with the amino acid residues in the active sites of target enzymes.

For carbonic anhydrase inhibitors, the incorporation of a sulfonamide group is essential for coordinating with the zinc ion in the active site. The SAR data indicates that the substitution pattern on the phenyl rings can be modified to enhance potency and selectivity for different CA isoforms. nih.gov For instance, the presence of a 2-hydroxyphenyl substituent at the 3-position of the pyrazole ring was found to be important for hCA I inhibitory activity. nih.gov

In the context of InhA inhibition, the rational design should focus on introducing substituents that can form strong hydrophobic and hydrogen bonding interactions with the enzyme's active site. Molecular modeling and docking studies are invaluable tools in predicting these interactions and guiding the synthesis of more effective analogues.

For dengue virus protease inhibitors, the focus should be on optimizing the substituents on the pyrazole ring to enhance binding affinity and antiviral activity. The discovery that a bulky phenylglycine scaffold could be omitted without loss of activity highlights the importance of exploring minimalist designs to improve drug-like properties. researchgate.net

Regarding PDE4 inhibitors, the data suggests that exploring different heterocyclic cores in place of the pyrazole ring, such as 1,2,4-triazole, could lead to more potent compounds. Additionally, the introduction of substituents that can engage in π-π stacking and hydrogen bonding interactions within the enzyme's active site is a critical design consideration. mdpi.com

Future Directions and Emerging Research Avenues for the 3 4 Fluorophenyl 1h Pyrazol 5 4h One Scaffold

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming increasingly crucial in modern drug discovery and materials science. For the 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one scaffold, this integrated approach promises to accelerate the design of new derivatives with enhanced properties.

Detailed research findings have demonstrated the utility of computational methods such as Density Functional Theory (DFT) and molecular docking in understanding the structure-activity relationships of pyrazolone (B3327878) derivatives. nih.gov For instance, DFT calculations have been employed to predict the molecular structures, spectroscopic properties, and nonlinear optical (NLO) properties of pyrazolone derivatives, providing insights into their potential applications in materials science. nih.gov Molecular docking studies have been instrumental in predicting the binding affinities and modes of interaction of these compounds with biological targets, such as the human estrogen alpha receptor (ERα) and cyclooxygenase-2 (COX-2). nih.govmdpi.com

Future research will likely see a more profound integration of these computational tools with experimental work. This will involve:

Predictive Modeling: Utilizing machine learning and artificial intelligence to build predictive models for the biological activity and physicochemical properties of novel this compound derivatives.

Mechanism of Action Studies: Employing molecular dynamics simulations to study the dynamic behavior of these compounds when interacting with their biological targets, providing a deeper understanding of their mechanism of action.

Rational Design: Using the insights gained from computational studies to rationally design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The following table summarizes some of the computational approaches that have been applied to pyrazolone derivatives:

| Computational Method | Application | Reference |

| Density Functional Theory (DFT) | Prediction of molecular structure, spectroscopic properties, and nonlinear optical (NLO) properties. | nih.gov |

| Molecular Docking | Prediction of binding affinity and interaction mode with biological targets like ERα and COX-2. | nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Elucidation of the dynamic behavior and interaction mechanisms with biological targets at an atomic level. | nih.gov |

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The development of efficient, cost-effective, and environmentally friendly synthetic methods is a cornerstone of modern organic chemistry. For the this compound scaffold, research into novel synthetic methodologies and catalytic systems is an active and promising area.

Traditional methods for pyrazole (B372694) synthesis, such as the Knorr pyrazole synthesis, often involve harsh reaction conditions. jk-sci.com Recent research has focused on the development of greener and more efficient alternatives. researchgate.net This includes the use of microwave irradiation to accelerate reactions, the development of one-pot multicomponent reactions, and the use of environmentally benign solvents like water. mdpi.comacs.org

A variety of catalytic systems have been explored to improve the efficiency and selectivity of pyrazolone synthesis. These include:

Organocatalysis: Imidazole (B134444) has been used as a catalyst in aqueous media for the synthesis of pyrazolone derivatives. researchgate.netacs.org

Metal Catalysis: Transition metals such as rhodium, iron, and ruthenium have been shown to catalyze the synthesis of highly substituted pyrazoles under mild conditions. organic-chemistry.org

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for the synthesis of polysubstituted pyrazoles in high yields under very mild reaction conditions. organic-chemistry.org

Future research in this area will likely focus on the development of even more sophisticated catalytic systems, such as nano-organocatalysts and bifunctional catalysts, to further enhance the efficiency and sustainability of pyrazolone synthesis. jk-sci.com The exploration of flow chemistry for the continuous production of these compounds is also a promising avenue.

The table below highlights some of the innovative synthetic methodologies and catalytic systems being explored for pyrazole synthesis:

| Synthetic Methodology/Catalytic System | Key Features | Reference(s) |

| Microwave-assisted synthesis | Accelerated reaction times and improved yields. | mdpi.com |

| Multicomponent reactions | One-pot synthesis of complex molecules, reducing waste and saving time. | researchgate.netacs.org |

| Green Chemistry Approaches | Use of aqueous media and catalysts like imidazole for eco-friendly synthesis. | researchgate.netacs.org |

| Transition Metal Catalysis | Rhodium, iron, and ruthenium catalysts for mild and efficient synthesis. | organic-chemistry.org |

| Visible Light Photoredox Catalysis | Mild reaction conditions and high yields for polysubstituted pyrazoles. | organic-chemistry.org |

Development of Targeted Molecular Probes and Chemical Tools for Biological Pathway Interrogation

The diverse biological activities of this compound derivatives make them attractive candidates for the development of targeted molecular probes and chemical tools. chemimpex.com These tools can be used to investigate complex biological pathways and to identify new therapeutic targets.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as:

Anticancer Agents: Some pyrazolone derivatives have shown promising anticancer activity, and molecular docking studies have been used to investigate their potential to target proteins involved in cancer progression. uran.uanih.gov

Anti-inflammatory Agents: Pyrazolone analogues have been synthesized and evaluated as inhibitors of cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.gov

Antimicrobial Agents: A green synthetic approach has been used to produce pyrazolone compounds that have been evaluated for their antimicrobial activity. researchgate.netacs.org

Checkpoint Inhibitors: Novel phenyl-pyrazolone derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint pathway. nih.gov

Future research will focus on the design and synthesis of highly specific and potent molecular probes based on the this compound scaffold. This will involve the incorporation of reporter groups (e.g., fluorescent tags, biotin) to allow for the visualization and tracking of these probes within cells and tissues. These chemical tools will be invaluable for:

Target Identification and Validation: Identifying the specific biological targets of bioactive pyrazolone derivatives.

Pathway Elucidation: Mapping the biological pathways that are modulated by these compounds.

High-Throughput Screening: Developing assays for the discovery of new bioactive molecules.

The following table provides examples of the biological targets and potential applications of pyrazolone derivatives:

| Biological Target/Application | Description | Reference(s) |

| Anticancer | Targeting various pathways involved in cancer cell proliferation and survival. | uran.uanih.gov |

| Anti-inflammatory | Inhibition of COX and 5-LOX enzymes to reduce inflammation. | nih.gov |

| Antimicrobial | Activity against pathogenic bacterial and fungal strains. | researchgate.netacs.org |

| PD-L1 Inhibition | Blocking the PD-1/PD-L1 immune checkpoint pathway for cancer immunotherapy. | nih.gov |

Q & A

Q. What are the common synthetic routes for 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one and its derivatives?

The synthesis typically involves condensation of fluorinated phenyl hydrazines with β-keto esters or related precursors. For example, This compound derivatives can be synthesized via:

- Knoevenagel condensation : Reacting pyrazolone intermediates with substituted carbaldehydes (e.g., chromone or quinoline derivatives) under conventional heating (130–135°C) or microwave irradiation, yielding 68–92% depending on the method .

- Cyclization of hydrazines : 3,4-Difluorophenyl hydrazine and ethyl trifluoroacetoacetate cyclize at elevated temperatures to form the pyrazolone core, with yields up to 90% .

Q. Key data :

| Method | Yield (Conventional) | Yield (Microwave/Ultrasound) |

|---|---|---|

| Knoevenagel | 68–79% | 82–92% |

| Hydrazine cyclization | 90% | N/A |

Q. How is tautomerism in pyrazolones characterized experimentally?

Tautomeric equilibria (e.g., keto-enol or 1,4-dihydro/2,4-dihydro forms) are resolved using:

- 1H-NMR : Detection of enolic protons (δ ~13 ppm) and methylene/methine protons .

- X-ray crystallography : Dihedral angles between aromatic rings and the pyrazolone plane indicate conjugation extent. For example, dihedral angles of 4.97°–18.23° suggest partial planarity, stabilizing tautomeric forms .

- IR spectroscopy : Absence of a carbonyl stretch (C=O) in enol-dominated forms .

Advanced Research Questions

Q. What challenges arise in resolving regiochemistry and fluorine coupling patterns in NMR analysis?

Fluorinated pyrazolones exhibit complex splitting due to:

- 19F-1H coupling : Overlapping signals in 1H-NMR (e.g., δ 7.2–7.8 ppm for aromatic protons adjacent to fluorine) .

- Regioisomer ambiguity : Fluorine substituents on phenyl rings create similar coupling patterns, complicating assignment. Advanced 2D NMR (e.g., COSY, NOESY) or 19F-decoupled experiments are recommended .

Example : In 3-(trifluoromethyl)-1-(3,4-difluorophenyl)pyrazol-5(4H)-one , unresolved splitting in δ 7.6–7.8 ppm (aromatic H) required 19F NMR (δ -110 to -140 ppm) for regiochemical confirmation .

Q. How can reaction conditions be optimized for pyrazolone derivatives using non-conventional methods?

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 10–15 min vs. 3 hours) and improves yields (82–92%) by enhancing reaction kinetics .

- Ultrasonication : Promotes cavitation, accelerating Knoevenagel condensations and reducing side reactions. Yields increase by 10–15% compared to conventional stirring .

Q. Optimization parameters :

| Parameter | Conventional | Non-Conventional |

|---|---|---|

| Time | 3–6 hours | 10–30 minutes |

| Yield improvement | Baseline | +10–15% |

| Energy efficiency | Low | High |

Q. How do computational methods aid in predicting pyrazolone reactivity and intermolecular interactions?

- Density Functional Theory (DFT) : Models electron delocalization and tautomeric stability. For example, planarity between the pyrazolone core and fluorophenyl group enhances conjugation, favoring enol tautomers .

- Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes involved in antimicrobial pathways) by analyzing hydrogen bonds and hydrophobic interactions .

Q. What crystallographic strategies resolve structural ambiguities in fluorinated pyrazolones?

- SHELX software suite : SHELXL refines high-resolution crystal structures, while SHELXD/SHELXE assist in phasing for twinned or low-quality data .

- Hydrogen bonding analysis : Weak C–H⋯O/F and π-π interactions stabilize crystal packing. For instance, intramolecular C–H⋯N/O interactions in 1-(4-chlorophenyl)-3-phenylpyrazol-5(4H)-one contribute to lattice cohesion .

Case study : In This compound , dihedral angles <10° between aromatic rings and the pyrazolone plane confirm conjugation, validated via SHELXL refinement .

Q. What in vitro models are used to evaluate pyrazolone bioactivity?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Antiparasitic testing : Anti-Trypanosoma cruzi activity assessed via parasite viability assays (e.g., resazurin-based fluorometry) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .

Structure-activity insights : Fluorine substitution enhances lipophilicity and membrane permeability, improving antimicrobial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro